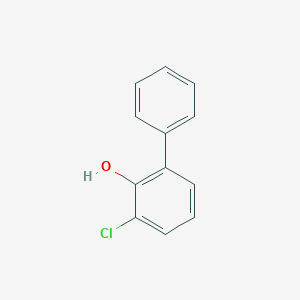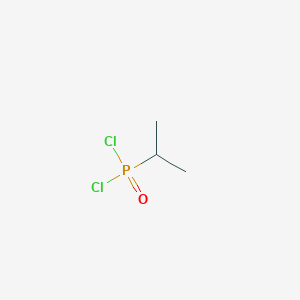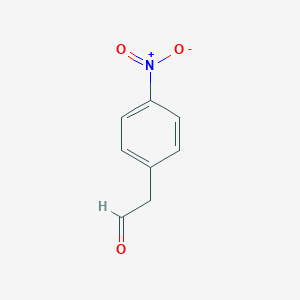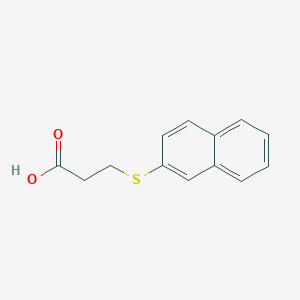
Buckminsterfullerene
Übersicht
Beschreibung
Buckminsterfullerene, or C60, represents a significant breakthrough in the field of chemistry, particularly in the study of carbon structures. Its discovery has led to a surge of interest and research into its unique properties and potential applications. This spherical molecule, composed entirely of carbon, resembles a soccer ball with a pattern of hexagons and pentagons, reminiscent of the geodesic domes designed by architect R. Buckminster Fuller, after whom it is named (Gillespie & Popelier, 2001).
Synthesis Analysis
The synthesis of this compound has been a topic of considerable research. Early attempts towards its synthesis involved the creation of intermediates that showcased significant curvature, a critical aspect of its structure. A notable method reported the synthesis of a C30H12 hydrocarbon that represented precisely half of the C60 carbon framework, paving the way for the synthesis of C60 through dimerization (Abdourazak et al., 1995). Additionally, the preparation of the simplest fulleroid by the reaction of fullerene C60 with diazomethane has been documented, highlighting the chemical reactivity and potential for creating various fullerene derivatives (Suzuki et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound is unique and has been the subject of extensive study. Its structure consists of 60 carbon atoms arranged in a truncated icosahedron, featuring a combination of single and double bonds that create a pattern of hexagons and pentagons. This structure is not only aesthetically pleasing but also contributes to its stability and properties (Gillespie & Popelier, 2001).
Chemical Reactions and Properties
This compound's chemical properties have been a focal point of research, particularly its high electron affinity, which makes it conducive to reductions, nucleophilic additions, and oxidative additions. The molecule's reactivity towards various chemical treatments has led to the creation of a wide array of fullerene derivatives, expanding the scope of its potential applications (Wudl, 1992).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure when incorporated by a U-shaped twin donor, have been characterized, revealing insights into its interaction with other molecules and its potential for forming inclusion complexes. These properties are crucial for understanding its behavior in various conditions and for developing applications based on these characteristics (Izuoka et al., 1992).
Chemical Properties Analysis
The exploration of this compound's chemical properties, including its reactivity and the synthesis of various derivatives, has broadened the understanding of fullerene chemistry. The synthesis of a palladium(0)-fullerene derivative exemplifies the molecule's ability to form complex compounds, further illustrating its versatile chemical nature (Bashilov et al., 1993).
Wissenschaftliche Forschungsanwendungen
Photovoltaics : Buckminsterfullerene has shown promise in the field of photovoltaics due to its unique physical and intellectual qualities (Collavini, Delgado & Delgado, 2018).
Nanotechnology : Its cage-like structure and the ability to trap atoms make it suitable for applications in nanotechnology, lubricants, industrial catalysts, and drug-delivery systems (Behrens, 1997).
Carbon Nanotubes : The discovery of this compound led to the development of carbon nanotubes, with applications spanning chemistry, physics, materials science, and biology (Limaye, 2013).
Redox Chemistry : this compound plays a role in the redox chemistry of carbon nanomaterials, influencing their chemical reactivity and electronic properties (Clancy et al., 2018).
Biomedical Applications : It has potential uses in biomedical research, such as in DNA stability and reactivity, and targeted cancer therapy (An & Jin, 2011).
Virus Inactivation : this compound can be used as a photosensitizer in the inactivation of viruses in biological fluids (Kempf & Käsermann, 1997).
Orthopaedic Research : It has applications in orthopaedic research, such as treating cartilage degeneration and bone disorders (Liu, Cui, Li & Jin, 2014).
Polymer Science : this compound has been used to create fullerene-functionalized polymeric materials for novel applications (Dai, Mau, Griesser, Spurling & White, 1995).
Electrocatalysis : C60-adsorbed single-walled carbon nanotubes have been developed as metal-free catalysts for various reactions, showing potential in water splitting technologies (Gao, Dai, Du, Yan & Dai, 2019).
Wirkmechanismus
Target of Action
Buckminsterfullerene, also known as C60, is a unique molecule that interacts with various targets due to its unique structure and physicochemical properties . It is characterized as a “free radical sponge” with an antioxidant efficacy several hundred-fold higher than conventional antioxidants . It has been extensively explored in biomedical research, including orthopedic research for the treatment of cartilage degeneration, bone destruction, intervertebral disc degeneration, and more .
Mode of Action
C60 interacts with its targets primarily through its strong electron-attracting ability . This ability allows it to act as a powerful antioxidant, neutralizing harmful free radicals in the body . Moreover, the C60 core can be coupled with functional groups presenting new biological and pharmacological activities .
Biochemical Pathways
The exact biochemical pathways affected by C60 are still under investigation. Its antioxidant properties suggest that it may play a role in pathways involving oxidative stress and inflammation . Furthermore, C60 has been shown to have a direct impact on tumor vasculature in hepatoma models .
Pharmacokinetics
It is known that c60 is soluble in organic solvents, which may influence its bioavailability .
Result of Action
The primary result of C60’s action is its potent antioxidant effect, which can neutralize harmful free radicals in the body . This can potentially protect cells from oxidative damage, which is implicated in various diseases, including cancer .
Action Environment
The action, efficacy, and stability of C60 can be influenced by various environmental factors. For instance, its solubility in organic solvents can affect its bioavailability and thus its efficacy . Moreover, the presence of functional groups can modify its properties and influence its stability .
Zukünftige Richtungen
As the demand for fullerene-based nanomaterials increases, a scalable method for producing them is maturing . Fullerene mass manufacture is itself poised to mature . Fullerene-based nanomaterials are a key ingredient in some of the first commercial, high-performance, organic photovoltaic (OPV) solar cells .
Eigenschaften
IUPAC Name |
(C60-Ih)[5,6]fullerene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWRBQBLMFGWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60 | |
| Record name | Buckminsterfullerene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157697-67-1, 147045-79-2, 157697-66-0 | |
| Record name | [5,6]Fullerene-C60-Ih, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5,6]Fullerene-C60-Ih, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4031772 | |
| Record name | Buckminsterfullerene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Buckminsterfullerene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
99685-96-8 | |
| Record name | Fullerene-C60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buckminsterfullerene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buckminsterfullerene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fullerene C60 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCKMINSTERFULLERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)







![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)




